

Analytical Profile & Protocol: 4-Chloro-4'-nitro-1,1'-biphenyl[1][2]

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Compound of Interest

Compound Name: 4-Chloro-4'-nitro-1,1'-biphenyl

CAS No.: 6242-97-3

Cat. No.: B1606550

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Introduction & Scope

4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) is a critical intermediate in the synthesis of functionalized aromatic amines, dyes, and pharmaceutical precursors (e.g., Boscalid derivatives).[1] It also serves as a specific congener in the analysis of nitrated polychlorinated biphenyls (PCNs), a class of emerging environmental pollutants.[1]

This application note provides a rigorous analytical framework for the identification, purity assessment, and structural confirmation of **4-Chloro-4'-nitro-1,1'-biphenyl**. Unlike generic biphenyl protocols, this guide addresses the specific challenge of separating the para,para' isomer from potential ortho-substituted byproducts (e.g., 4'-chloro-2-nitrobiphenyl) often generated during non-selective nitration or cross-coupling reactions.[1]

Physicochemical Characterization

Understanding the physical properties is the first step in designing robust extraction and separation protocols.[1] The high melting point of the 4,4'-isomer compared to its ortho analogs is a key purity indicator.[1]

Property	Value / Description	Analytical Relevance
CAS Number	6242-97-3	Unique Identifier
Molecular Formula	C ₁₂ H ₈ ClNO ₂	Exact Mass: 233.024
Molecular Weight	233.65 g/mol	Target for MS analysis
Melting Point	140 – 150 °C	Differentiates from 2-nitro isomer (MP ~62°C)
Solubility	Insoluble in water; Soluble in DCM, Acetone, THF	Dictates sample diluent (avoid 100% aqueous)
Appearance	Pale yellow to yellow crystalline solid	Chromophore confirmation (Nitro group)

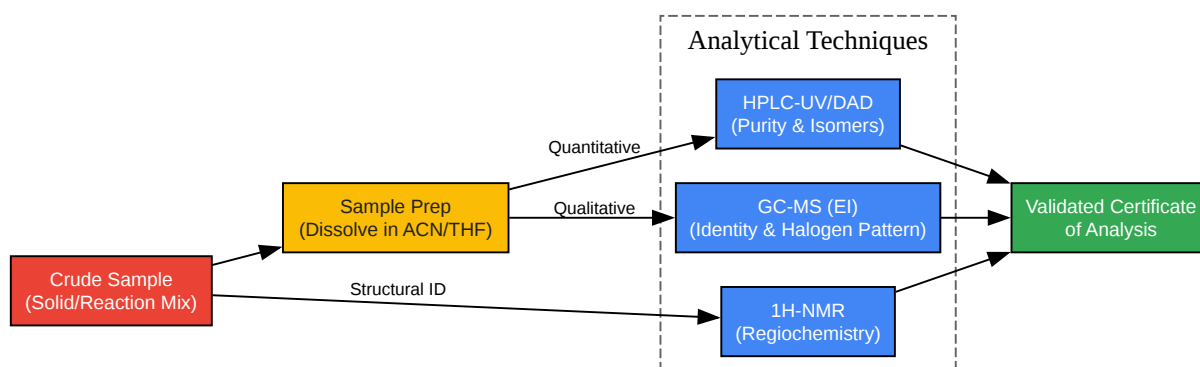
Synthesis Context & Impurity Profiling[2]

To validate an analytical method, one must understand the likely impurities. **4-Chloro-4'-nitro-1,1'-biphenyl** is typically synthesized via Suzuki-Miyaura cross-coupling or direct nitration of 4-chlorobiphenyl.[1]

- Suzuki Route: Coupling 4-chlorophenylboronic acid with 1-bromo-4-nitrobenzene.[1]
 - Likely Impurities: Unreacted boronic acid (polar), homocoupled byproducts (4,4'-dichlorobiphenyl, 4,4'-dinitrobiphenyl), and triphenylphosphine oxide (if phosphine ligands are used).[1]
- Nitration Route: Nitration of 4-chlorobiphenyl.[2][1]
 - Likely Impurities: Regioisomers (2-nitro, 3-nitro derivatives) and dinitrated species.[1]

Workflow Visualization

The following diagram outlines the logical flow from crude sample to validated data.



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Figure 1: Integrated analytical workflow for the characterization of **4-Chloro-4'-nitro-1,1'-biphenyl**.

Protocol 1: HPLC-UV/DAD Separation[2]

Rationale: While C18 columns are standard, they often struggle to resolve positional isomers (e.g., 2-nitro vs 4-nitro) solely based on hydrophobicity.[1] A Biphenyl or Phenyl-Hexyl stationary phase is recommended here because the

interactions between the stationary phase and the nitro-aromatic rings provide superior selectivity for the planar 4,4'-isomer.[1]

Chromatographic Conditions

Parameter	Condition
Column	Biphenyl Core-Shell, 2.6 μm , 100 x 2.1 mm (or equivalent Phenyl-Hexyl)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Methanol + 0.1% Formic Acid (MeOH enhances selectivity over ACN)
Flow Rate	0.4 mL/min
Column Temp	30 °C
Detection	UV at 270 nm (Nitro max) and 254 nm
Injection Vol	2 μL

Gradient Table[2]

Time (min)	% Mobile Phase B	Description
0.0	50	Initial equilibration
1.0	50	Isocratic hold
8.0	95	Linear gradient to elute lipophilic biphenyl
10.0	95	Wash
10.1	50	Re-equilibration
13.0	50	End of run

System Suitability Criteria:

- Tailing Factor: < 1.5 (Nitro groups can tail on active silanols; ensure end-capped columns).
- Resolution: > 2.0 between the main peak and any regioisomer (e.g., 2-nitro impurity).[1]

Protocol 2: GC-MS Identification

Rationale: Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides definitive structural confirmation.[1] The presence of Chlorine (Cl) and Nitrogen (NO₂) creates a distinct fragmentation pattern.[1]

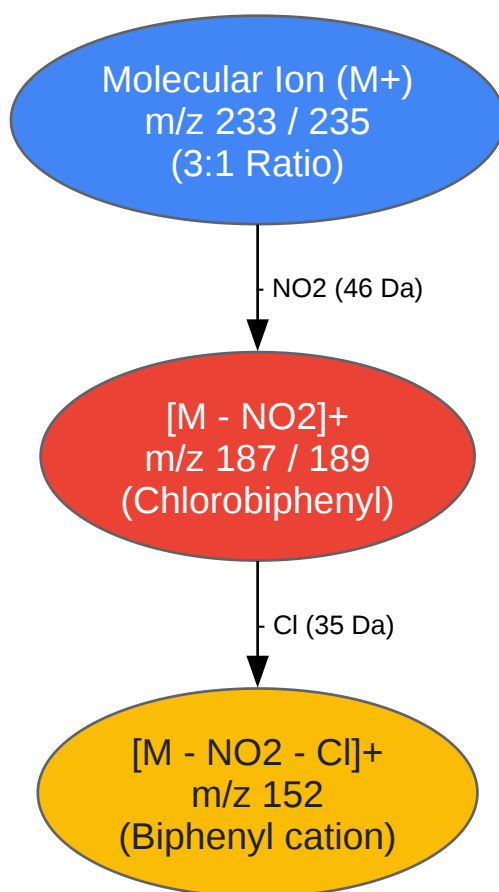
Instrument Parameters

- Inlet: Split/Splitless (Split 20:1 for purity, Splitless for trace analysis). Temp: 280 °C.[1]
- Column: 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.[1]
- Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
- Oven Program: 80 °C (1 min)
20 °C/min
300 °C (hold 5 min).
- Source: Electron Impact (EI), 70 eV, 230 °C.[1]

Mass Spectral Interpretation

The mass spectrum will exhibit a characteristic isotope pattern due to the single chlorine atom (Cl and Cl in a 3:1 ratio).[1]

- Molecular Ion (M⁺): Peaks at m/z 233 (Cl) and 235 (Cl).[1]
- Base Peak: Often the molecular ion or the [M-NO₂] fragment.[1]
- Key Fragments:
 - [M - NO₂]⁺: Loss of nitro group (m/z ~187/189).[1]
 - [M - NO₂ - Cl]⁺: Loss of both functional groups (m/z ~152, biphenyl backbone).[1]



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Figure 2: Proposed Electron Impact (EI) fragmentation pathway for **4-Chloro-4'-nitro-1,1'-biphenyl**.^[1]

Protocol 3: ¹H-NMR Structural Confirmation

To distinguish the 4,4'-isomer from the 2,4'-isomer definitively, Proton NMR is the gold standard.^[1]

- Solvent: CDCl₃ or DMSO-d₆.^[1]
- Expected Pattern (4,4'-isomer):
 - The molecule possesses a plane of symmetry if the rings are coplanar, but dynamically it behaves as two distinct AA'BB' systems.^[1]

- Ring A (Nitro): Two doublets (approx 8.3 ppm and 7.7 ppm) integrating to 2H each.[1][3]
The protons ortho to the nitro group are highly deshielded (~8.3 ppm).[1]
- Ring B (Chloro): Two doublets (approx 7.5 ppm and 7.4 ppm) integrating to 2H each.[1][3][4]
- Differentiation: The 2-nitro isomer would show a complex splitting pattern (ABCD system) on the nitrated ring, rather than the clean symmetric doublets of the 4-nitro substitution.

Safety & Handling (E-E-A-T)

Warning: Nitro-aromatic compounds and halogenated biphenyls are often associated with genotoxicity and mutagenicity.[1]

- Engineering Controls: All weighing and solution preparation must be performed inside a certified chemical fume hood.
- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
- Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or reducing agents, as nitro compounds can be reactive.[1]

References

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